4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
4-imidazol-1-yl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-13-10-4-2-3-9(10)11(14-8)15-6-5-12-7-15/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVWPVINWIIGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of a suitable bromo ketone with formamidine acetate in the presence of a base can lead to the formation of the imidazole ring . Subsequent reactions, including cyclization and functional group modifications, yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. High-throughput synthesis techniques and continuous flow reactors can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced derivatives.
Substitution: Both the imidazole and pyrimidine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, derivatives of 6,7-dihydrocyclopentapyrimidines have shown significant cytotoxicity against various cancer cell lines. In particular, analogues with IC50 values in the low nanomolar range have been identified, indicating strong antiproliferative effects against melanoma and breast cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the imidazole and cyclopentapyrimidine moieties can enhance efficacy.
Antiviral Properties
The compound's imidazole component is known for its antiviral properties. Research indicates that imidazole derivatives exhibit activity against several viral strains, including HIV and dengue virus . Compounds similar to 4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine have been shown to inhibit viral replication effectively, making them promising candidates for antiviral drug development.
Pharmacological Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in drug metabolism. For example, some imidazole derivatives are potent inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This property can be exploited to design drugs that require controlled metabolic pathways.
Neuroprotective Effects
Emerging research suggests that certain derivatives may also exhibit neuroprotective effects. Compounds derived from similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis . This opens avenues for developing treatments for neurodegenerative diseases.
Material Science
Organic Electronics
The unique electronic properties of imidazole-containing compounds make them suitable for applications in organic electronics. Research has demonstrated that these compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . Their ability to facilitate charge transport is particularly advantageous in enhancing device performance.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Potent cytotoxicity against cancer cell lines |
| Antiviral Properties | Effective against HIV and dengue virus | |
| Pharmacology | Enzyme Inhibition | Inhibits cytochrome P450 enzymes |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |
| Material Science | Organic Electronics | Used as semiconductors in OLEDs and OPVs |
Case Study 1: Antitumor Efficacy
In a study examining the cytotoxic effects of various cyclopentapyrimidine derivatives, researchers synthesized multiple analogues of this compound. The most potent analogue exhibited an IC50 value of approximately 1 nM across multiple cancer cell lines, showcasing its potential as a lead compound for further development .
Case Study 2: Antiviral Activity
A series of imidazole derivatives were tested for their antiviral efficacy against HIV strains. One derivative demonstrated an EC50 value significantly lower than that of standard treatments, indicating a promising new avenue for antiviral therapy development .
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids and proteins, affecting cellular processes. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of DNA replication, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights
Core Structure and Substituent Effects
- Cyclopenta[d]pyrimidine vs. Pyridazinone: The target compound’s bicyclic core (cyclopenta[d]pyrimidine) is distinct from the pyridazinone ring in ’s compound.
Impact of Substituents :
- Imidazol-1-yl vs. Diazepan-1-yl : The imidazole’s aromaticity facilitates π-π interactions, critical in protein-ligand binding. In contrast, the diazepane’s saturated seven-membered ring may improve metabolic stability or solubility due to increased hydrophilicity.
- Methyl Group : Present in all compared compounds, this group likely augments lipophilicity, influencing membrane permeability and bioavailability.
Pharmacological and Industrial Relevance
- The absence of reported activity for the target compound underscores the need for targeted biological assays .
- The diazepane-containing analogue () is marketed as a pharmaceutical intermediate, indicating industrial interest in cyclopenta[d]pyrimidine derivatives for drug development .
- Impurity B(EP) () exemplifies the importance of structural analogs in pharmaceutical quality control, particularly in monitoring synthesis byproducts .
Biological Activity
4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a cyclopenta[d]pyrimidine core with an imidazole substituent, which is known to enhance biological interactions. The molecular formula is with a molecular weight of approximately 174.20 g/mol.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class have been studied for their ability to inhibit specific enzymes involved in disease processes. For instance, studies on related compounds have shown inhibition of lipoxygenases (ALOX15), which are implicated in cancer and inflammation pathways .
- Antiparasitic Activity : Some derivatives have demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, through mechanisms involving CYP51 inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| ALOX15 Inhibition | Similar Compounds | 0.010 - 0.032 | Allosteric inhibition |
| Antiparasitic | CYP51 Inhibitors | ≤ 0.100 | Inhibition of parasite growth |
| Anticancer | Tubulin Inhibitors | Varies | Binding to colchicine site in tubulin |
Case Studies
- Anticancer Efficacy : A study evaluated a series of pyrimidine derivatives for their anticancer properties, revealing that modifications to the cyclopenta[d]pyrimidine structure could enhance potency against various cancer cell lines, including melanoma and breast cancer .
- Inhibition Studies : Research on similar compounds showed promising results in inhibiting ALOX15 activity with IC50 values indicating effective concentrations for therapeutic applications .
- Antiparasitic Activity : A specific derivative was identified as having low micromolar inhibition against T. cruzi, showing potential as a new class of anti-parasitic agents with no cytotoxicity observed in human cells at higher concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine as the core scaffold. React it with 1H-imidazole under nucleophilic aromatic substitution conditions (e.g., using a base like N,N-diisopropylethylamine in isopropanol at 100°C for 16 hours) to introduce the imidazole moiety .
- Step 2 : Optimize yields by adjusting stoichiometry (e.g., 1:1.1 molar ratio of dichloropyrimidine to imidazole) and solvent polarity. Lower-polarity solvents (e.g., dichloromethane) may reduce side reactions .
- Step 3 : Purify via column chromatography (silica gel, chloroform/methanol gradient) and confirm purity using HPLC (>95%) .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodology :
- 1H NMR : Identify characteristic peaks: cyclopenta[d]pyrimidine protons (δ 1.17–3.93 ppm, multiplet), methyl group (δ 2.56 ppm, singlet), and imidazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃N₄: 201.1131) .
- X-ray Crystallography : Use SHELXL for refinement if single crystals are obtained. Validate bond lengths and angles against DFT-optimized structures .
Q. What initial biological assays are suitable for evaluating its cytotoxic potential?
- Methodology :
- SRB Assay : Screen against cancer cell lines (e.g., MDA-MB-435) to quantify anti-proliferative activity. Use IC₅₀ values to compare potency with analogs (e.g., 4-chloro derivatives in showed IC₅₀ < 10 µM) .
- Cell Cycle Analysis : Treat cells for 24–48 hours, fix with ethanol, stain with propidium iodide, and analyze via flow cytometry to detect G2/M arrest .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the imidazole substituent in biological activity?
- Methodology :
- Analog Synthesis : Replace imidazole with other heterocycles (e.g., pyrazole, triazole) or modify its position (e.g., 4- vs. 2-substitution) .
- Biological Testing : Compare cytotoxicity (IC₅₀), kinase inhibition (e.g., MCT4 in ), and solubility (logP via shake-flask method) .
- Key Finding : Imidazole enhances π-π stacking with kinase ATP-binding pockets, as seen in structurally similar MCT4 inhibitors .
Q. What strategies are effective in resolving discrepancies in cytotoxicity data across different cancer cell lines?
- Methodology :
- Mechanistic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify differentially expressed targets (e.g., ABC transporters or DNA repair genes) .
- Microtubule Disruption Assay : Use immunofluorescence to assess tubulin polymerization (e.g., A-10 cells in showed disrupted microtubules at 1 µM) .
- Metabolic Stability : Test compound stability in liver microsomes; poor stability in certain cell media may explain variability .
Q. What computational and experimental approaches are used to determine the compound's binding mode with kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 1AJ in ). Prioritize poses with imidazole interacting with hinge regions .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to recombinant kinases (e.g., CDK2 or EGFR). A 2024 study () reported KD < 100 nM for cyclopenta[d]pyrimidine analogs .
- Mutagenesis : Introduce point mutations (e.g., T338A in MCT4) to validate critical binding residues .
Q. How can researchers address stability issues of this compound under varying physiological conditions?
- Methodology :
- pH Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS; imidazole derivatives are prone to hydrolysis at pH < 3 .
- Prodrug Design : Modify the imidazole N-H group with acyloxyalkyl esters to enhance plasma stability, as demonstrated in for related pyrimidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
